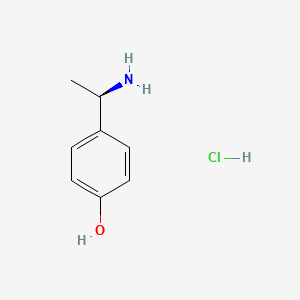

(R)-4-(1-Aminoethyl)phenol hydrochloride

Description

Contextualization within the Broader Field of Chiral Aminophenols

Chiral aminophenols are a class of organic compounds characterized by the presence of both an amino group and a hydroxyl group attached to a benzene (B151609) ring, with at least one stereogenic center. These compounds are of considerable importance in medicinal chemistry and materials science. The spatial arrangement of the functional groups in chiral aminophenols allows for specific interactions with biological targets, such as enzymes and receptors, and can influence the macroscopic properties of polymers.

The field of chiral aminophenols is diverse, with research exploring various structural motifs and their applications. For instance, libraries of imidazoline-aminophenol ligands have been synthesized and screened for their catalytic activity in stereoselective reactions. nih.gov Similarly, the synthesis of C2-symmetric chiral aminophenols and aminonaphthols has been a subject of investigation. researchgate.net (R)-4-(1-Aminoethyl)phenol hydrochloride fits within this context as a specific example of a chiral aminophenol with a defined stereochemistry that is crucial for its applications.

Historical Perspective on the Synthesis and Initial Characterization of Related Scaffolds

The synthesis of aminophenol scaffolds has a rich history, driven by their utility in various chemical industries. Historically, methods for producing aminophenols often involved the reduction of nitrophenols or the amination of phenols. For example, the synthesis of p-aminophenol through the transfer hydrogenation of nitrobenzene (B124822) has been a well-studied process. rsc.orgresearchgate.net This reaction often involves the use of metal catalysts and can be influenced by various reaction conditions. researchgate.net

The development of methods for synthesizing chiral amines and aminophenols has been a more recent focus. Early approaches often relied on the resolution of racemic mixtures. However, the demand for enantiomerically pure compounds has spurred the development of asymmetric synthesis and biocatalytic methods. wiley.com These modern techniques allow for the direct synthesis of specific stereoisomers, which is a significant advancement over classical resolution methods.

Significance of Stereochemistry in the Context of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance for this compound. The "(R)" designation specifies the configuration of the stereocenter at the carbon atom bearing the amino group. This specific spatial arrangement is critical because it dictates how the molecule interacts with other chiral molecules, including biological macromolecules.

In the pharmaceutical industry, the different enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic fates. One enantiomer may be therapeutically active, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize and utilize a single, specific enantiomer like (R)-4-(1-Aminoethyl)phenol is crucial for developing safe and effective drugs. chemimpex.com The unique structure of this compound makes it a valuable building block for creating molecules with enhanced biological activity. chemimpex.com

Current Research Landscape and Gaps in Understanding this compound

Current research involving this compound and related chiral aminophenols is focused on several key areas. These include its use as a building block in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals. chemimpex.com Researchers are exploring its role in creating compounds that target neurological disorders and in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs). chemimpex.com Additionally, its application in polymer chemistry, where it can be incorporated into polymer matrices to enhance their properties for applications like drug delivery systems, is an active area of investigation. chemimpex.com

Despite its utility, there are still gaps in the understanding of this compound. Further research is needed to explore the full range of its potential applications in asymmetric catalysis and materials science. A deeper understanding of its reactivity and the development of more efficient and sustainable synthetic routes to this and related chiral aminophenols remain important research goals.

Scope and Objectives of Academic Research on this compound

Academic research on this compound generally focuses on several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise new and improved methods for the synthesis of this compound and other chiral aminophenols. This includes the exploration of both chemical and biocatalytic approaches to achieve high enantiomeric purity and yield.

Application in Asymmetric Synthesis: Researchers aim to utilize this compound as a chiral auxiliary or ligand in asymmetric catalysis to control the stereochemical outcome of chemical reactions.

Synthesis of Bioactive Molecules: A significant objective is to use this compound as a key intermediate in the total synthesis of natural products and the development of new pharmaceutical agents. chemimpex.com Its structure is seen as a valuable scaffold for drug discovery. chemimpex.com

Investigation of Structure-Activity Relationships: Academic studies often involve synthesizing a series of related compounds to understand how modifications to the aminophenol structure affect its biological activity or catalytic performance.

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDFWZASJWHBCZ-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 4 1 Aminoethyl Phenol Hydrochloride

Enantioselective Synthesis Strategies for (R)-4-(1-Aminoethyl)phenol Hydrochloride

The synthesis of enantiomerically pure this compound hinges on the precise control of the stereochemistry at the chiral center. The primary precursor for these syntheses is typically 4'-hydroxyacetophenone (B195518), a prochiral ketone that can be converted into the desired chiral amine through various asymmetric transformations. These strategies are designed to favor the formation of the (R)-enantiomer with high selectivity.

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high efficiency and enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of (R)-4-(1-Aminoethyl)phenol, the main catalytic routes are the asymmetric hydrogenation or asymmetric reductive amination of 4'-hydroxyacetophenone.

The success of metal-catalyzed asymmetric reactions is critically dependent on the structure of the chiral ligand coordinated to the metal center. nih.govnih.gov These ligands create a chiral environment that directs the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. nih.gov The design and optimization of these ligands involve modifying their electronic and steric properties to maximize both catalytic activity and enantioselectivity. nih.gov

Key classes of chiral ligands used in the asymmetric synthesis of chiral amines and alcohols include:

Chiral Diphosphines: Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are widely used. Their C2-symmetry and rigid backbone provide a well-defined chiral pocket around the metal center. nih.gov

Chiral Diamines: Vicinal diamines, like DPEN (1,2-diphenylethylenediamine) and DACH (1,2-diaminocyclohexane), are crucial components of catalysts for both asymmetric hydrogenation and transfer hydrogenation. sigmaaldrich.comnih.gov Their derivatives, often N-acylated or sulfonated (e.g., TsDPEN), allow for fine-tuning of the catalyst's properties. rsc.org

P,N and N,N Ligands: Bidentate ligands containing both phosphorus and nitrogen atoms (P,N) or two nitrogen atoms (N,N) have also been developed. These ligands, such as those derived from 2-hydroxypyridine-oxazoline, offer alternative coordination geometries and reactivity profiles. dicp.ac.cn

The optimization process often involves screening a library of ligands with varied steric bulk and electronic properties to find the optimal match for a specific substrate and reaction.

Table 1: Representative Chiral Ligand Classes in Asymmetric Catalysis

| Ligand Class | Example Ligand | Metal Commonly Used | Typical Application |

| Chiral Diphosphines | (R)-BINAP | Ruthenium, Rhodium | Asymmetric Hydrogenation |

| Chiral Diamines | (R,R)-TsDPEN | Ruthenium, Iridium | Asymmetric (Transfer) Hydrogenation |

| P,N,N,P Tetradentate | PNNP Ligands | Manganese | Asymmetric Hydrogenation |

Metal-catalyzed asymmetric hydrogenation is a powerful method for the stereoselective reduction of prochiral ketones to chiral alcohols, which can then be converted to amines. Alternatively, asymmetric reductive amination directly converts the ketone to the chiral amine in a one-pot reaction. Ruthenium, iridium, and rhodium complexes are the most commonly employed catalysts for these transformations. nih.govliv.ac.uk

A key strategy is the asymmetric transfer hydrogenation (ATH) of 4'-hydroxyacetophenone using a hydrogen donor like isopropanol (B130326) or formic acid. This method avoids the need for high-pressure hydrogen gas. mdpi.com Chiral Ru(II) complexes containing both a diphosphine and a diamine ligand, or Ir(III) complexes with diamine ligands, are particularly effective. nih.govrsc.org

For instance, iridium catalysts have been specifically developed for the asymmetric hydrogenation of aryl(4-hydroxyphenyl)ketones. nih.gov These catalysts can effectively differentiate between the para-hydroxyphenyl group and other aryl substituents, leading to high enantioselectivity. DFT studies have shown that noncovalent interactions, such as π-π stacking and C-H···π interactions between the substrate and the catalyst's chiral ligands, are crucial for achieving stereochemical control. nih.gov

Table 2: Examples of Metal-Catalyzed Asymmetric Hydrogenation of 4'-Hydroxyacetophenone and Analogs

| Catalyst System | Substrate | H₂ Source | Yield (%) | ee (%) |

| Ir-NNP Complex | Aromatic Ketones | i-PrOH | up to 99 | up to 99 |

| Mn-(R,R)-PNNP | Substituted Acetophenones | H₂ | High | up to 85 |

| Ru(II)-(R,R)-Teth-TsDPEN | β-Ketoaldehydes | HCOOH/NEt₃ | 41-87 | >99 |

Data sourced from studies on various aromatic ketones, providing a model for the target synthesis. nih.govmdpi.comrsc.org

Organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of chiral amines, the most relevant organocatalytic method is asymmetric reductive amination. nih.gov This approach typically involves the in-situ formation of an imine from 4'-hydroxyacetophenone and an amine source, followed by stereoselective reduction. researchgate.net

Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are highly effective catalysts for this transformation. researchgate.net The catalyst activates the imine intermediate by protonation, making it more susceptible to reduction. The chiral environment of the catalyst then directs the hydride transfer from a reducing agent, such as a Hantzsch ester or a borane, to one face of the imine, yielding the enantiomerically enriched amine. researchgate.netresearchgate.net This method avoids the use of metals and often proceeds under mild reaction conditions.

Table 3: Organocatalytic Asymmetric Reductive Amination of Ketones

| Catalyst | Reducing Agent | Substrate Class | Yield (%) | ee (%) |

| Chiral Phosphoric Acid | Hantzsch Ester | Various Ketones | High | up to 98 |

| Chiral SPINOL-Borophosphate | Pinacolborane | Various Ketones | up to 97 | up to 98 |

General data representing the capability of the methodology for ketone substrates. nih.govresearchgate.net

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and robust strategy for asymmetric synthesis. In this method, a prochiral substrate is temporarily attached to an enantiomerically pure molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of (R)-4-(1-Aminoethyl)phenol, a highly effective approach involves the use of Ellman's chiral tert-butanesulfinamide. yale.edu The synthesis proceeds via the following steps:

Condensation: (R)-tert-butanesulfinamide is condensed with 4'-hydroxyacetophenone, typically using a Lewis acid like Ti(OEt)₄, to form the corresponding N-sulfinyl ketimine. nih.gov

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced. The bulky and chiral tert-butanesulfinyl group effectively shields one face of the imine, forcing the hydride reagent (e.g., NaBH₄) to attack from the less hindered face. This results in a highly diastereoselective reduction, forming the corresponding sulfinamide. osi.lv

Auxiliary Cleavage: The tert-butanesulfinyl group is readily cleaved under mild acidic conditions (e.g., HCl in an alcohol solvent) to afford the desired (R)-primary amine hydrochloride salt, this compound. mdpi.com

This methodology is widely applicable and known for its high stereocontrol and reliability. mdpi.com

Table 4: Asymmetric Synthesis of Chiral Amines Using (R)-tert-Butanesulfinamide Auxiliary

| Substrate | Nucleophile/Reductant | Diastereomeric Ratio (dr) | Product |

| N-Sulfinyl Imine of 3-ethoxy-4-methoxy-benzaldehyde | DMS | >25:1 | Precursor to (S)-Apremilast |

| N-Sulfinyl Ketimines | NaBH₄ | High | Chiral Amines |

Illustrative data from related syntheses demonstrating the high diastereoselectivity of the method. osi.lvmdpi.com

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform challenging chemical transformations. For the production of chiral amines, transaminases (also known as aminotransferases) are particularly powerful biocatalysts. These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.

The asymmetric synthesis of (R)-4-(1-Aminoethyl)phenol can be achieved with high enantioselectivity by using an (R)-selective ω-transaminase (ω-TA). The process involves the reaction of 4'-hydroxyacetophenone with an inexpensive amino donor, such as isopropylamine (B41738) or D-alanine. The enzyme selectively produces the (R)-enantiomer of the amine, often with enantiomeric excess (ee) values exceeding 99%.

Key factors for a successful chemoenzymatic synthesis include:

Enzyme Selection: Screening a library of transaminases is often necessary to identify an enzyme with high activity and selectivity for the specific substrate.

Reaction Conditions: Optimizing pH, temperature, and the concentration of co-solvents (like DMSO) is crucial for maximizing enzyme performance and substrate solubility.

Equilibrium Shift: The transamination reaction is reversible. To drive the reaction towards the product, a high concentration of the amino donor is used, or the ketone co-product (e.g., acetone (B3395972) from isopropylamine) is removed.

This biocatalytic approach is highly attractive for industrial applications due to its mild reaction conditions, exceptional selectivity, and reduced environmental impact compared to some traditional chemical methods.

Table 5: Chemoenzymatic Synthesis of (R)-4-(1-Aminoethyl)phenol and Analogs using ω-Transaminases

| Enzyme Source | Substrate | Amino Donor | Conversion (%) | ee (%) |

| Arthrobacter sp. (AbTA) | 2-hydroxy-5-fluoroacetophenone | (R)-α-Methylbenzylamine | ~50 (in 24h) | >99 (R) |

| ATA-025 | 2-acetyl-5-fluorophenol | Isopropylamine | 82 | >99 (R) |

Data from the synthesis of structurally related fluorinated analogs, demonstrating the potential of the enzymatic approach.

Resolution Techniques for Racemic Precursors

Total Synthesis Pathways to this compound

Total synthesis involves constructing the target molecule from simpler, often achiral, starting materials through a sequence of chemical reactions.

For this compound, a plausible convergent strategy would involve the preparation of two key intermediates:

A protected phenol (B47542) fragment: This could be a derivative of 4-hydroxybenzaldehyde (B117250) or 4-hydroxyacetophenone, where the phenolic hydroxyl group is protected with a suitable protecting group (e.g., benzyl (B1604629) or silyl (B83357) ether) to prevent it from interfering in subsequent reactions.

A chiral 1-aminoethyl synthon: This fragment contains the required stereocenter. It can be prepared from a chiral starting material like (R)-alanine or through an asymmetric reaction, such as the asymmetric reduction of an N-protected imine.

These two fragments can then be coupled using standard organic reactions. For example, if the phenol fragment is an aldehyde, it could undergo a nucleophilic addition with a Grignard or organolithium reagent derived from a chiral ethylamine (B1201723) equivalent. Alternatively, a pre-formed 4-substituted phenol ring could be coupled with a chiral amino-alcohol precursor, followed by conversion of the alcohol to the amine. The final step would involve the removal of any protecting groups and formation of the hydrochloride salt.

Divergent Synthetic Strategies from Common Intermediates

Divergent synthesis is a powerful strategy that enables the generation of a library of structurally related compounds from a single, common intermediate. This approach is highly valuable in drug discovery for exploring structure-activity relationships. For the synthesis of this compound and its analogs, a common intermediate such as 4-hydroxyacetophenone serves as an excellent starting point.

From this intermediate, various synthetic routes can be pursued to generate a diverse range of molecules. The key branching point often involves the transformation of the ketone functional group. For instance, asymmetric reduction or reductive amination can lead to a variety of chiral amines, while other reactions can modify the phenolic group or the aromatic ring. This strategy allows for the efficient production of not only the target compound but also a portfolio of related structures for further research and development. nih.govnih.gov

Below is a table illustrating potential divergent pathways from 4-hydroxyacetophenone.

| Reaction Type | Reagents/Catalysts | Intermediate Product | Final Product Class |

| Asymmetric Reductive Amination | NH3, H2, Chiral Catalyst (e.g., Rh-based) | (R)-4-(1-Aminoethyl)phenol | Chiral Phenylethylamines |

| Oximation followed by Reduction | 1. NH2OH·HCl 2. H2, Pd/C or NaBH4 | 4-(1-Aminoethyl)phenol (racemic) | Racemic Phenylethylamines |

| Asymmetric Transfer Hydrogenation | Formic acid, Chiral Ru-catalyst | (R)-1-(4-hydroxyphenyl)ethanol | Chiral Phenylethanols |

| Alkylation of Phenolic -OH | Alkyl halide, Base (e.g., K2CO3) | 4-alkoxyacetophenone | Alkoxy-substituted analogs |

This interactive table outlines several synthetic routes starting from a common intermediate, demonstrating a divergent approach to creating a family of related compounds.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is essential for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of safer solvents, maximization of atom economy, and the development of efficient catalytic systems. jocpr.com

Solvent usage is a major contributor to the environmental footprint of chemical processes. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the replacement of these solvents with more benign alternatives. In the synthesis of this compound, a critical step like the reduction of an oxime or ketone intermediate can be redesigned to use greener solvents.

Studies in related synthetic transformations have shown that solvents like ethanol, water, or supercritical CO2 can be viable alternatives to chlorinated solvents or polar aprotic solvents like DMF or DMSO. The choice of solvent can also influence reaction selectivity and efficiency.

| Synthetic Step | Traditional Solvent | Green Alternative(s) | Rationale for Change |

| Asymmetric Reduction of Ketone | Dichloromethane (DCM), Tetrahydrofuran (THF) | Ethanol, 2-Propanol, Water | Reduced toxicity, biodegradability, lower environmental impact. |

| Oximation | Pyridine, Ethanol | Ethanol/Water mixture | Avoids toxic and volatile pyridine; water reduces organic solvent waste. |

| Salt Formation | Diethyl Ether, Acetone | Isopropanol (IPA), Ethyl Acetate | Lower volatility and peroxide-formation risk compared to diethyl ether. |

This interactive table compares traditional solvents with greener alternatives for key steps in the synthesis, highlighting the environmental benefits.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. nih.govprimescholars.com A higher atom economy signifies a more sustainable process with less waste generation. rsc.org Rearrangement and addition reactions are inherently 100% atom-economical, while substitutions and eliminations generate byproducts. rsc.org

A common route to (R)-4-(1-Aminoethyl)phenol involves the oximation of 4-hydroxyacetophenone followed by reduction. The atom economy of such a pathway can be calculated to identify areas for improvement.

Illustrative Atom Economy Calculation:

A simplified two-step synthesis from 4-hydroxyacetophenone:

C8H8O2 + NH2OH·HCl → C8H9NO2 + H2O + HCl (Oximation)

C8H9NO2 + 2[H] → C8H11NO + H2O (Reduction)

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 4-Hydroxyacetophenone | C8H8O2 | 136.15 | Reactant |

| Hydroxylamine Hydrochloride | NH2OH·HCl | 69.49 | Reactant |

| (R)-4-(1-Aminoethyl)phenol | C8H11NO | 137.18 | Desired Product |

Calculation: Atom Economy = [MW of Product / (Sum of MW of all Reactants)] x 100 Atom Economy = [137.18 / (136.15 + 69.49)] x 100 ≈ 66.7%

This calculation demonstrates that a significant portion of the reactant mass does not end up in the final product. Strategies to improve this include using catalytic reagents that are not incorporated into the final product or designing alternative pathways, such as direct asymmetric reductive amination, which can offer a higher atom economy.

Catalysis is a pillar of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste. For the synthesis of a chiral molecule like (R)-4-(1-Aminoethyl)phenol, the choice of catalyst is critical.

Biocatalysis: Enzymes offer an exceptionally sustainable approach. Transaminases, for example, can convert a ketone (4-hydroxyacetophenone) directly into the corresponding chiral amine with high enantioselectivity. chemicalbook.com These reactions are typically run in aqueous media under mild conditions, making them environmentally friendly.

Homogeneous/Heterogeneous Catalysis: Asymmetric hydrogenation or transfer hydrogenation using chiral metal catalysts (e.g., based on Ruthenium, Rhodium, or Iridium) is another powerful method. Developing heterogeneous versions of these catalysts, where the catalyst is supported on a solid material, simplifies product purification and allows for catalyst recycling, further enhancing the sustainability of the process. mdpi.com Recent research also focuses on catalysts derived from renewable sources or earth-abundant metals to replace precious metal catalysts. rsc.org

| Catalytic System | Example | Advantages | Challenges |

| Biocatalysis | ω-Transaminase | High enantioselectivity (>99% ee), mild conditions (room temp, aqueous media), biodegradable. | Substrate scope can be limited, enzyme stability. |

| Asymmetric Hydrogenation | Chiral Ru-BINAP complex | High efficiency, broad substrate scope. | Use of precious metals, often requires high-pressure H2, organic solvents. |

| Asymmetric Transfer Hydrogenation | Chiral Ru-TsDPEN complex | Avoids high-pressure H2, uses simple hydrogen donors (e.g., formic acid). | Can require higher catalyst loading, potential for metal contamination. |

This interactive table provides a comparative overview of different sustainable catalytic systems for producing the target chiral amine.

Advanced Spectroscopic Elucidation and Conformational Analysis of R 4 1 Aminoethyl Phenol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules in solution. For (R)-4-(1-Aminoethyl)phenol hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides deep insights into the molecule's connectivity and spatial arrangement.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for establishing the bonding framework and the through-space proximity of atoms within this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the subject compound, COSY spectra would show correlations between the methine proton (H-7) and the methyl protons (H-8), as well as between the aromatic protons (H-2/H-6 and H-3/H-5) that are adjacent to each other.

Heteronuclear Single Quantum Coherence (HSQC): HSQC identifies direct one-bond correlations between protons and their attached carbons. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the proton at the chiral center (H-7) would show a correlation to its corresponding carbon (C-7).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would be expected from the methyl protons (H-8) to the chiral carbon (C-7) and the aromatic carbon (C-1), and from the aromatic protons to other carbons in the phenyl ring and to the benzylic carbon (C-7).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the molecule's conformation and stereochemistry. For this compound, NOESY could reveal spatial relationships between the protons of the ethylamine (B1201723) side chain and the protons of the phenol (B47542) ring, helping to define the preferred orientation of the side chain relative to the aromatic ring.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Data is illustrative and based on typical values for similar structures.)

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| 1 | - | ~130 | HMBC to H-2/H-6, H-7 |

| 2, 6 | ~7.2 | ~129 | COSY with H-3/H-5; HSQC to C-2/C-6; HMBC to C-4, C-7 |

| 3, 5 | ~6.9 | ~116 | COSY with H-2/H-6; HSQC to C-3/C-5; HMBC to C-1 |

| 4 | - | ~156 | HMBC to H-2/H-6, H-3/H-5 |

| 7 | ~4.3 | ~50 | COSY with H-8; HSQC to C-7; HMBC to C-1, C-2/C-6, C-8 |

| 8 | ~1.6 | ~20 | COSY with H-7; HSQC to C-8; HMBC to C-7, C-1 |

Variable Temperature NMR and Solvent Effect Studies on Conformational Dynamics

The conformational flexibility of this compound can be investigated using variable temperature (VT) NMR studies. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide information about the rotational barriers around single bonds and the populations of different conformers. For example, restricted rotation around the C-1 to C-7 bond could lead to the broadening of signals at lower temperatures as the rate of conformational exchange slows down.

Solvent effect studies, where NMR spectra are recorded in a variety of solvents with different polarities and hydrogen bonding capabilities, can also provide insights into the conformational preferences of the molecule. The relative populations of different conformers may change in response to the solvent environment, leading to observable changes in the NMR parameters.

Solid-State NMR Spectroscopy for Crystalline Structure Insights

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure of crystalline materials. wisc.edu Unlike solution-state NMR, which provides information about the average structure of a molecule in solution, ssNMR can provide detailed information about the specific conformation and packing of molecules in the crystal lattice. wisc.edu For this compound, ¹³C and ¹⁵N ssNMR could be used to identify the presence of different polymorphs, as each crystalline form would give rise to a unique set of chemical shifts. wisc.edu Furthermore, techniques such as cross-polarization magic-angle spinning (CP-MAS) can enhance the sensitivity of ssNMR experiments, and advanced techniques can be used to probe intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and the ammonium (B1175870) group. wisc.edu

Advanced Vibrational Spectroscopic Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. These techniques are particularly sensitive to hydrogen bonding interactions.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Hydrogen Bonding Networks

FTIR spectroscopy is an excellent tool for probing the hydrogen bonding network in this compound. The presence of the phenolic hydroxyl group and the ammonium group allows for the formation of a complex network of intermolecular and intramolecular hydrogen bonds. The stretching frequencies of the O-H and N-H bonds are particularly sensitive to their involvement in hydrogen bonding. A broad O-H stretching band in the region of 3200-3600 cm⁻¹ and N-H stretching bands around 3000-3300 cm⁻¹ would be indicative of hydrogen-bonded species. The positions and shapes of these bands can provide information about the strength and nature of the hydrogen bonds.

Raman Spectroscopic Characterization of Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for characterizing the vibrations of the non-polar parts of the molecule, such as the aromatic ring. The Raman spectrum of this compound would be expected to show characteristic bands for the phenyl ring vibrations, including ring stretching and breathing modes. These vibrations can be sensitive to the substitution pattern and the conformation of the molecule. uni.lu

Table 2: Illustrative Vibrational Frequencies for this compound (Note: Data is illustrative and based on typical values for similar structures.)

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | Weak |

| N-H Stretch (H-bonded) | 3000-3300 (broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=C Stretch (Aromatic) | 1500-1600 | Strong |

| C-O Stretch (Phenol) | 1200-1300 | Medium |

| C-N Stretch | 1000-1200 | Medium |

Chiral Vibrational Spectroscopy (e.g., Vibrational Circular Dichroism, VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides information about the stereochemistry of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a molecule. Enantiomers, being non-superimposable mirror images, exhibit mirror-image VCD spectra, making VCD an excellent tool for determining the absolute configuration of a chiral center.

For this compound, the experimental VCD spectrum would be compared with the theoretically calculated spectrum for the (R)-enantiomer. A good agreement between the experimental and calculated spectra confirms the absolute configuration. The VCD signals arise from the chiral environment around the vibrating functional groups. In this molecule, the stereogenic center is the carbon atom of the aminoethyl group. The vibrations associated with this chiral center and the surrounding groups will give rise to characteristic VCD bands.

Key vibrational modes expected to show significant VCD signals include the C-H bending and stretching modes of the chiral center, the N-H bending modes of the amino group, and the C-N stretching mode. The aromatic C-H and C-C vibrations of the phenol ring can also be influenced by the chiral substituent and exhibit VCD signals.

Interactive Table: Plausible VCD Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Predicted VCD Sign |

| ~2980 | Asymmetric C-H stretch (CH₃) | + |

| ~2940 | Symmetric C-H stretch (CH₃) | - |

| ~1610 | Aromatic C=C stretch | + |

| ~1520 | Aromatic C=C stretch | - |

| ~1460 | Asymmetric C-H bend (CH₃) | + |

| ~1380 | Symmetric C-H bend (CH₃) | - |

| ~1350 | C-H bend (chiral center) | + |

| ~1180 | C-N stretch | - |

Note: This data is representative and based on theoretical predictions for similar chiral molecules. Actual experimental values may vary.

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₁NO·HCl. The protonated molecule, [M+H]⁺, would be observed, and its accurate mass would be compared to the calculated theoretical mass.

Interactive Table: Plausible HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | "Measured" m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | C₈H₁₂NO⁺ | 138.0913 | 138.0911 | -1.45 |

Note: The "measured" m/z and mass accuracy are hypothetical values for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable information about the structure of the precursor ion. For the protonated (R)-4-(1-Aminoethyl)phenol, [C₈H₁₂NO]⁺, the fragmentation pattern would reveal the connectivity of the atoms within the molecule.

A likely fragmentation pathway would involve the loss of ammonia (B1221849) (NH₃) from the protonated amino group, leading to the formation of a stable benzylic carbocation. Another common fragmentation for phenols is the loss of carbon monoxide (CO).

Interactive Table: Plausible MS/MS Fragmentation Data for Protonated (R)-4-(1-Aminoethyl)phenol

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 138.09 | 121.07 | NH₃ | [HOC₆H₄CHCH₃]⁺ |

| 138.09 | 107.05 | C₂H₅N | [HOC₆H₅]⁺ |

| 121.07 | 93.03 | CO | [C₇H₉]⁺ |

Note: The m/z values and proposed fragments are based on established fragmentation mechanisms for similar compounds.

Ion Mobility-Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase. This allows for the differentiation of isomers, including conformational isomers (conformers), which have the same mass but different three-dimensional structures. For a flexible molecule like this compound, different conformers may exist due to rotation around the single bonds. IM-MS can potentially separate these conformers, providing information about the conformational landscape of the molecule. The arrival time of an ion in the ion mobility cell is related to its collision cross-section (CCS), which is a measure of its average size.

Interactive Table: Conceptual IM-MS Data for Conformational Isomers of (R)-4-(1-Aminoethyl)phenol

| Conformer | Relative Abundance | Collision Cross-Section (Ų) |

| Conformer A (Extended) | High | 125.3 |

| Conformer B (Gauche) | Low | 122.8 |

Note: This data is hypothetical and serves to illustrate the potential of IM-MS for conformational analysis.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution.

By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. This provides unambiguous information about the bond lengths, bond angles, and torsional angles, revealing the solid-state conformation of the molecule. Crucially, for a chiral, enantiomerically pure compound, single-crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenter without ambiguity through the analysis of anomalous dispersion effects.

The crystal structure would also reveal the intermolecular interactions, such as hydrogen bonding between the ammonium and hydroxyl groups and the chloride ion, which dictate the packing of the molecules in the crystal.

Interactive Table: Representative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 7.45 |

| c (Å) | 21.32 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 935.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.22 |

Note: This data is plausible and based on the crystallographic data of similar chiral amine hydrochlorides.

Co-crystallization Studies with Chiral Guests

Information and research data specifically concerning the co-crystallization of this compound with chiral guests are not available in the reviewed scientific literature. Consequently, a detailed analysis of research findings, including data tables on spectroscopic and conformational analysis for this specific co-crystal system, cannot be provided.

Reactivity, Derivatization, and Reaction Mechanism Studies of R 4 1 Aminoethyl Phenol Hydrochloride

Amine Group Reactivity and Functionalization

The primary amine group on the chiral ethyl side chain is a potent nucleophile, making it the site of numerous functionalization reactions. Its reactivity is central to the derivatization of (R)-4-(1-Aminoethyl)phenol hydrochloride.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the primary amine allows it to readily react with various electrophiles, leading to the formation of amides, secondary or tertiary amines, and sulfonamides.

Acylation: Primary amines react with acid chlorides, anhydrides, and esters in a process known as acylation to form amides. ncert.nic.in This nucleophilic substitution reaction involves the replacement of a hydrogen atom on the amine with an acyl group (R-C=O). ncert.nic.in To drive the reaction to completion, a base stronger than the amine, such as pyridine, is often used to neutralize the acidic byproduct (e.g., HCl) and shift the equilibrium toward the product side. ncert.nic.in Carbon dioxide has also been shown to promote the acylation of amines using thioacid salts as acylating agents under transition-metal-free conditions. chemistryviews.org

Alkylation: Amines can undergo N-alkylation when treated with alkyl halides. ncert.nic.in The reaction proceeds via nucleophilic substitution, where the amine displaces the halide from the alkyl group. ncert.nic.in This process can be challenging to control, as the resulting secondary amine is often more nucleophilic than the primary amine starting material, potentially leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. ncert.nic.in Selective mono-alkylation of primary amines can be achieved using specific catalytic systems, such as those employing ruthenium(II) Schiff base complexes via a hydrogen borrowing strategy. acs.org In the context of molecules containing both amine and phenol (B47542) groups, reaction conditions determine the site of alkylation. Under neutral conditions, the amine is generally a better nucleophile than the hydroxyl group, favoring N-alkylation. chemicalforums.com Conversely, basic conditions deprotonate the phenol, making the resulting phenoxide a stronger nucleophile and favoring O-alkylation (etherification). chemicalforums.com

Sulfonylation: The reaction of the primary amine with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. This reaction, known as the Hinsberg test, is a reliable method for derivatizing primary amines.

Amine Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily "protect" the reactive amine group to prevent it from interfering with reactions at other sites in the molecule. The most common strategy involves converting the amine into a carbamate. wikipedia.orgmasterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in non-peptide chemistry. wikipedia.orgjk-sci.com It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base. jk-sci.com The resulting N-Boc protected amine is stable under a wide variety of reaction conditions but can be easily removed. masterorganicchemistry.com

Deprotection of the Boc group is most commonly achieved under acidic conditions. total-synthesis.com Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to cleave the carbamate, which fragments into the free amine, carbon dioxide, and gaseous isobutene. jk-sci.comtotal-synthesis.com An issue with acid-mediated deprotection is the formation of the t-butyl cation intermediate, which can lead to undesirable side reactions, such as the alkylation of nucleophilic sites on the substrate. acsgcipr.org To mitigate this, scavengers can be added to the reaction mixture. acsgcipr.org Alternative, milder deprotection methods include using Lewis acids like zinc bromide or thermal conditions, which can be useful for substrates sensitive to strong acids. fishersci.co.uknih.gov

The following table summarizes common amine protecting groups and their typical deprotection conditions.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonality Example |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (TFA, HCl) jk-sci.comtotal-synthesis.com | Stable to base (Fmoc removal) and hydrogenolysis (Cbz removal) total-synthesis.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) wikipedia.orgwikidot.com | Stable to mild acid (Boc removal) and base (Fmoc removal) total-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.comwikidot.com | Stable to acid (Boc removal) and hydrogenolysis (Cbz removal) total-synthesis.com |

| Allyloxycarbonyl | Alloc | Allyl chloroformate | Transition metal catalysis (e.g., Pd(0)) total-synthesis.comwikidot.com | Stable to acid (Boc removal) and base (Fmoc removal) wikidot.com |

Formation of Chiral Amides and Imines

The inherent chirality of this compound is preserved in reactions at the amine center, leading to the formation of chiral derivatives.

Chiral Amides: The acylation of this compound with various carboxylic acids or their derivatives produces chiral amides. The synthesis of enantiomerically pure amides is a significant area of research, particularly in peptide chemistry. rsc.org Various racemization-free coupling reagents have been developed to facilitate amide bond formation without compromising the stereochemical integrity of the chiral centers. rsc.org The formation of chiral amides from this compound can be used to synthesize a wide range of biologically active molecules and serves as a key step in asymmetric synthesis strategies. researchgate.net

Chiral Imines: Primary amines react with aldehydes and ketones in a reversible condensation reaction to form imines, also known as Schiff bases. openochem.orglibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com When this compound reacts with a prochiral aldehyde or ketone, a chiral imine is formed. researchgate.net The C=N double bond of the imine is a key functional group that can undergo further transformations, such as reduction to form a new chiral amine, a process known as reductive amination. masterorganicchemistry.com

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group offers a second site for reactivity, characterized by its weakly acidic nature and the electron-donating properties of the hydroxyl group to the aromatic ring.

Esterification and Etherification Reactions

The hydroxyl group of the phenol can be converted into esters and ethers, although the reactivity is generally lower than that of aliphatic alcohols.

Esterification: Phenols can be esterified by reacting them with carboxylic acids or, more commonly, with more reactive acid chlorides or anhydrides. researchgate.net Direct esterification with a carboxylic acid typically requires an acid catalyst and heat. libretexts.org Due to the presence of the basic amine group in the molecule, this reaction may require prior protection of the amine to prevent it from competing as a nucleophile and forming an amide. nih.gov Specialized methods, such as using peptide coupling reagents (e.g., TBTU) or surfactant-type Brønsted acid catalysts, can facilitate the esterification of phenols at room temperature or even in water. organic-chemistry.org

Etherification (Williamson Ether Synthesis): The formation of an ether from the phenolic hydroxyl group is typically achieved via the Williamson ether synthesis. This reaction involves deprotonating the phenol with a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide through an Sₙ2 mechanism. As mentioned previously, under basic conditions, O-alkylation at the phenolic site is favored over N-alkylation at the amine site. chemicalforums.com

Oxidation Pathways of the Phenol Moiety

Phenols are susceptible to oxidation, and the pathways can be complex, often leading to the formation of quinones or coupled products. The electrochemical oxidation of para-substituted phenols, such as the structurally similar 4-ethylphenol, has been studied. uc.pt The process typically involves an initial one-electron transfer to form a phenoxy radical. researchgate.net For para-substituted phenols, this is followed by hydrolysis and further oxidation at the ortho position to form a catechol-type species, which can then be oxidized to an ortho-quinone. uc.pt

The oxidation potential of phenols is influenced by the substituents on the aromatic ring; electron-donating groups generally lower the oxidation potential. researchgate.net The presence of the aminoethyl group in this compound can influence its oxidation behavior. In some systems, phenolic compounds can exhibit pro-oxidant effects, particularly in the presence of transition metals like iron or copper, which can promote the formation of reactive oxygen species. nih.gov Enzymatic oxidation is also a possible pathway; enzymes like laccase and peroxidase are known to oxidize phenols. ntu.ac.uk The anaerobic oxidation pathway for p-ethylphenol in certain microorganisms involves hydroxylation of the ethyl group, followed by dehydrogenation and carboxylation. researchgate.net

Hydrogen Bonding Interactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a significant contributor to its chemical and physical properties, primarily through its ability to engage in hydrogen bonding. As a hydrogen bond donor, the hydroxyl hydrogen can interact with lone pairs of electrons on electronegative atoms such as oxygen and nitrogen. Conversely, the oxygen atom of the hydroxyl group, with its lone pairs, can act as a hydrogen bond acceptor.

These interactions are crucial in the solid-state structure of the compound, influencing its crystal lattice and packing. In solution, the hydroxyl group's hydrogen bonding capabilities affect its solubility in various solvents and its interactions with other dissolved species. The presence of both a hydrogen bond donor (OH) and acceptor (the oxygen atom) allows for the formation of intermolecular hydrogen bonding networks, which can impact the compound's melting point and spectroscopic characteristics.

Aromatic Ring Functionalization

The phenol ring in this compound is an electron-rich aromatic system, making it amenable to various functionalization reactions. The directing effects of the hydroxyl and the aminoethyl substituents play a critical role in determining the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group is a strongly activating, ortho-, para-directing substituent for electrophilic aromatic substitution. The aminoethyl group is also generally considered to be ortho-, para-directing, although its influence can be modulated by the protonation state of the amino group. Given the structure of this compound, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., bromine, chlorine) onto the ring, often catalyzed by a Lewis acid.

Friedel-Crafts Alkylation and Acylation: The addition of alkyl or acyl groups, respectively, though these reactions can sometimes be complicated by the presence of the activating hydroxyl and amino groups.

The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and to avoid potential side reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Halogenated Derivatives

To utilize the power of metal-catalyzed cross-coupling reactions, the aromatic ring of this compound would first need to be functionalized with a suitable leaving group, typically a halogen. Following halogenation, a variety of carbon-carbon and carbon-heteroatom bonds can be formed.

| Cross-Coupling Reaction | Reactant | Catalyst | Bond Formed |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Palladium complex | C-C |

| Heck Coupling | Alkene | Palladium complex | C-C |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper complex | C-C |

These reactions offer a versatile platform for the synthesis of a wide array of derivatives with tailored electronic and steric properties. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivities.

Stereospecific and Stereoselective Transformations

The presence of a chiral center at the carbon atom bearing the amino group introduces the element of stereochemistry into the reactivity of this compound.

Diastereoselective Reactions with Chiral Derivatives

When this compound is reacted with other chiral molecules, the formation of diastereomers is possible. The inherent chirality of the starting material can influence the stereochemical outcome of the reaction, leading to a preference for the formation of one diastereomer over the other. This diastereoselectivity is a cornerstone of asymmetric synthesis and can be exploited to create complex molecules with multiple stereocenters.

For example, the acylation of the amino group with a chiral carboxylic acid would result in the formation of two diastereomeric amides. The relative ratio of these diastereomers would be determined by the steric and electronic interactions between the two chiral entities during the transition state of the reaction.

Mechanistic Investigations of Key Reactions

Mechanistic investigations into the reactions of this compound are crucial for understanding and optimizing its derivatization. Such studies can reveal the intricate details of bond-forming and bond-breaking steps, the nature of intermediates, and the factors that govern reaction rates and stereochemical outcomes. Key reactions for this molecule typically involve acylation of the amino and hydroxyl groups, and reactions at the benzylic position.

Kinetic studies are fundamental to understanding the mechanism of a reaction. By measuring how the rate of a reaction changes with the concentration of reactants, it is possible to determine the reaction order with respect to each component, providing insight into the molecularity of the rate-determining step.

For the derivatization of this compound, a common reaction is N-acylation, for instance, with acetic anhydride. In a typical kinetic experiment, the concentration of the starting material or product would be monitored over time while systematically varying the initial concentrations of the amine and the acylating agent.

Illustrative Kinetic Data for Acylation Reactions:

| Reactant | Acylating Agent | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Reaction Order |

| p-Cresol | Acetyl Chloride | Dichloromethane | 0.015 | Second |

| 4-Ethylaniline | Benzoyl Chloride | Acetonitrile | 0.23 | Second |

| (R)-1-Phenylethylamine | Acetic Anhydride | Tetrahydrofuran | 0.11 | Second |

This table presents hypothetical, yet representative, kinetic data for acylation reactions of compounds structurally related to this compound to illustrate typical reaction orders and rate constants.

Isotope labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. In the context of this compound, deuterium (B1214612) (²H or D) labeling can be particularly informative.

Studying N-Acylation Mechanism:

To confirm the nucleophilic attack of the amine on the carbonyl group of an acylating agent like acetyl chloride, one could use ¹⁸O-labeled acetyl chloride (CH₃C(¹⁸O)Cl). If the reaction proceeds via the expected addition-elimination mechanism, the ¹⁸O label would be incorporated into the carbonyl group of the resulting amide product.

Investigating Reactions at the Benzylic Position:

The hydrogen atom at the chiral benzylic position is susceptible to abstraction in certain reactions, such as oxidation or elimination. Replacing this hydrogen with deuterium would lead to a primary kinetic isotope effect (KIE), where the rate of the C-D bond cleavage is significantly slower than that of the C-H bond cleavage. Measuring the KIE can confirm whether this bond is broken in the rate-determining step. For benzylic hydroxylations catalyzed by enzymes, significant primary deuterium KIEs have been observed, consistent with a hydrogen atom abstraction mechanism. nih.gov

Furthermore, secondary deuterium isotope effects can provide information about changes in hybridization at the benzylic carbon in the transition state. For instance, if a reaction involving the amino group proceeds through a transition state where the benzylic carbon has more sp³ character than the ground state, a small inverse secondary KIE (kH/kD < 1) might be observed upon deuteration of the benzylic position. Conversely, a transition state with more sp² character would lead to a small normal secondary KIE (kH/kD > 1).

Illustrative Isotope Labeling Experiment:

| Reaction | Labeled Substrate | Observation | Mechanistic Implication |

| N-acetylation | (R)-4-(1-Aminoethyl)phenol with CH₃C(¹⁸O)Cl | ¹⁸O is incorporated into the amide carbonyl of the product. | Confirms nucleophilic attack of the amine on the carbonyl carbon. |

| Benzylic Oxidation | (R)-4-(1-Deuterio-1-aminoethyl)phenol | Significant primary kinetic isotope effect (kH/kD > 1). | C-H(D) bond cleavage occurs in the rate-determining step. |

This table outlines hypothetical isotope labeling experiments and their expected outcomes to elucidate reaction mechanisms for this compound.

Computational chemistry provides a powerful means to investigate the structures and energies of transition states, which are fleeting and cannot be directly observed experimentally. Density functional theory (DFT) is a commonly employed method for such analyses.

For the N-acylation of this compound, transition state calculations can model the approach of the amine to the acylating agent, the formation of the tetrahedral intermediate, and the subsequent departure of the leaving group. These calculations can provide the activation energy of the reaction, which is related to the reaction rate. Furthermore, computational models can help to rationalize the stereochemical outcome of reactions involving the chiral center.

In reactions where both N- and O-acylation are possible, transition state analysis can predict the relative activation barriers for the two pathways, thereby explaining the observed selectivity. For phenols, it is known that O-acylation is generally kinetically favored, while C-acylation (a Friedel-Crafts type reaction) is thermodynamically favored. In the case of this compound, the high nucleophilicity of the amine would likely lead to a lower activation barrier for N-acylation compared to both O-acylation and C-acylation under most conditions.

Computational studies on related systems, such as the excited-state hydrogen transfer in aminophenols, have shown how substituents can influence potential energy surfaces and reaction pathways. researchgate.net Similar computational approaches could be applied to understand the reactivity of this compound in various chemical transformations.

Illustrative Calculated Activation Energies for Acylation:

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| N-Acylation | 12.5 | Kinetically favored |

| O-Acylation | 18.2 | Kinetically disfavored |

| C-Acylation (Friedel-Crafts) | 25.0 | Kinetically highly disfavored |

This table presents hypothetical activation energies calculated via computational methods for different acylation pathways of this compound, illustrating how transition state analysis can predict reaction selectivity.

Stereochemical Aspects and Chiral Recognition of R 4 1 Aminoethyl Phenol Hydrochloride

Absolute Configuration Determination and Verification Methods

The absolute configuration of a chiral molecule, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, is its definitive spatial arrangement. Various analytical techniques are employed to unambiguously determine and verify this configuration for enantiomerically pure compounds like (R)-4-(1-Aminoethyl)phenol hydrochloride.

X-ray crystallography is a premier technique for determining the absolute configuration of a molecule. purechemistry.orgnih.gov The method relies on the anomalous scattering of X-rays by atoms, which can distinguish between a molecule and its non-superimposable mirror image. ed.ac.uk For organic molecules composed primarily of light atoms (C, H, N, O), this effect can be weak.

To enhance the reliability of the determination, chemical derivatization is often employed. This involves reacting the chiral analyte with a heavy-atom-containing reagent or a chiral derivatizing agent (CDA) of known absolute configuration. researchgate.net In the case of (R)-4-(1-Aminoethyl)phenol, the primary amine functionality is a suitable site for such derivatization. Reaction with a chiral acid containing a heavy atom (e.g., bromine or iodine) can form a diastereomeric salt that is amenable to crystallization.

Once a suitable single crystal is grown, X-ray diffraction analysis is performed. The resulting electron density map provides the precise location of each atom, confirming the molecular structure and the relative stereochemistry. The absolute configuration is then determined by analyzing the anomalous scattering data, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer. ed.ac.uk This process not only confirms the (R) configuration but also provides detailed insights into the bond lengths, angles, and solid-state conformation of the derivative. nih.govspringernature.com

While X-ray crystallography determines absolute configuration, chromatographic methods are essential for quantifying the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the most common techniques for this purpose. phenomenex.comgcms.cz These methods separate the (R) and (S) enantiomers by exploiting transient, diastereomeric interactions between the analytes and the chiral environment of the column.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for separating enantiomers. phenomenex.com For (R)-4-(1-Aminoethyl)phenol, a Pirkle-type or a cyclodextrin-based CSP is often effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance between the enantiomers and the CSP. The differing stability of these transient diastereomeric complexes results in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. Commercial suppliers of (R)-4-(1-Aminoethyl)phenol often use chiral HPLC to certify enantiomeric purity, which typically exceeds 99%. chemimpex.com

Interactive Data Table: Representative Chiral HPLC Parameters Below are typical parameters that could be used for the chiral separation of amino-phenol compounds.

| Parameter | Value |

| Column | Chiralpak® AD-H, (R,R) Whelk-O1, or similar Pirkle-type CSP |

| Mobile Phase | Hexane/Isopropanol (B130326)/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Column Temp. | 25 °C |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers |

Chiral Gas Chromatography (GC): For GC analysis, the analyte must be volatile. This compound requires derivatization to increase its volatility and improve chromatographic performance. The amine and phenol (B47542) groups are typically acylated, for example, with trifluoroacetic anhydride. uni-tuebingen.de The resulting derivative is then analyzed on a column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cznih.gov The enantiomers are separated based on differences in their interactions with the CSP, allowing for the determination of enantiomeric excess.

Optical rotation and circular dichroism are chiroptical techniques that measure the interaction of a chiral molecule with polarized light.

Optical Rotation: A solution of a chiral compound rotates the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. The direction and magnitude of rotation are characteristic of the compound, its concentration, the solvent, temperature, and the wavelength of light used. The specific rotation, [α], is a standardized physical constant. For this compound, one would expect a specific rotation value, while its enantiomer, (S)-4-(1-Aminoethyl)phenol hydrochloride, would exhibit a specific rotation of equal magnitude but opposite sign. A racemic mixture, containing equal amounts of both enantiomers, would show no optical rotation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this differential absorption versus wavelength. The spectrum is characterized by positive or negative peaks (known as Cotton effects) in regions where the molecule has a chromophore (a light-absorbing group), such as the phenol ring in this compound. The CD spectrum of this compound and its (S)-enantiomer would be mirror images of each other. This technique is highly sensitive to the stereochemical environment of the chromophore and can be used to confirm the absolute configuration by comparison to reference compounds or theoretical calculations. purechemistry.org

Conformational Preferences and Chirality

The chirality of this compound is intrinsically linked to its conformational preferences. The molecule is not rigid; rotation can occur around the single bonds connecting the phenyl ring to the ethyl side chain and within the side chain itself. The relative orientation of the phenyl, amino, and hydroxyl groups is dictated by a complex interplay of steric and electronic effects, with hydrogen bonding playing a crucial role.

The presence of hydrogen bond donors (the phenolic -OH and the protonated aminium -NH3+) and acceptors (the phenolic oxygen and the chloride counter-ion) allows for a rich network of hydrogen bonds.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected. The aminium group (-NH3+) is a strong hydrogen bond donor and can interact with the chloride ion, the phenolic oxygen of another molecule, or solvent molecules. Similarly, the phenolic hydroxyl group can act as both a donor and an acceptor. This network of strong interactions significantly influences the crystal packing and the conformation adopted in the solid state.

Intramolecular Hydrogen Bonding: Computational and spectroscopic studies on the parent compound, 2-phenylethylamine, have shown that its conformational landscape is influenced by a weak intramolecular N-H···π interaction between the amino group and the aromatic ring. nih.govresearchgate.net This interaction stabilizes gauche conformations, where the side chain is folded back towards the ring, relative to the more extended anti conformations. acs.org For this compound, similar intramolecular forces are at play, potentially involving the aminium group, the hydroxyl group, and the π-system of the phenol ring. The specific geometry and relative energies of these conformers are sensitive to the environment (gas phase, solvent, or solid state). nih.gov

The term dynamic stereochemistry refers to the study of the facile interconversion of stereoisomers, such as conformers. For this compound, the key dynamic processes are the rotations around the C(phenyl)-C(ethyl) and C-C bonds of the side chain.

The energy required to rotate around these bonds is known as the rotational barrier. Computational studies on related substituted phenols and anilines show that these barriers are influenced by electronic effects like resonance and hyperconjugation. ugm.ac.iddoaj.orgresearchgate.net For instance, the rotation of the ethylamino group relative to the phenyl ring involves passing through higher-energy transition states where orbital overlap is disrupted.

Chiral Recognition Studies Involving this compound

Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, is a fundamental principle in stereochemistry with significant implications in analytical chemistry, materials science, and biochemistry. This compound, with its stereogenic center, phenolic hydroxyl group, and primary amino group, possesses the necessary functionalities to participate in stereoselective interactions. While comprehensive studies focusing solely on this specific compound are limited, its structural motifs are prevalent in molecules known to exhibit significant chiral recognition capabilities.

Design of Chiral Host-Guest Systems

Host-guest chemistry involves the complexation of a "guest" molecule into a larger "host" molecule. When either the host or the guest is chiral, there can be a discernible difference in the stability and spectroscopic properties of the diastereomeric complexes formed with the enantiomers of the other partner. The structural features of this compound make it an interesting candidate for inclusion in such systems.

Derivatives of structurally similar chiral amines have been successfully employed as components of chiral sensors. For instance, a thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol has been shown to be an effective chiral solvating agent for the enantiodiscrimination of N-3,5-dinitrobenzoyl (N-DNB) amino acids using Nuclear Magnetic Resonance (NMR) spectroscopy. This suggests that the 1-aminoethylphenol scaffold can be a valuable platform for creating host molecules capable of chiral recognition. The combination of hydrogen bonding (from the phenol and thiourea moieties) and π-π stacking interactions are crucial for the formation of transient diastereomeric complexes, leading to observable differences in the NMR spectra of the enantiomers of the guest molecule.

While direct studies on host-guest systems with this compound are not extensively documented in publicly available literature, its potential for integration into macrocyclic hosts like cyclodextrins or calixarenes can be inferred. The phenolic ring could be encapsulated within the hydrophobic cavity of a cyclodextrin, while the amino and hydroxyl groups could interact with the rim of the host, leading to stereoselective recognition.

Table 1: Potential Host-Guest Interactions with this compound

| Host Molecule Type | Potential Interaction Sites with this compound | Expected Outcome of Chiral Recognition |

| Cyclodextrins | Hydrophobic inclusion of the phenol ring; Hydrogen bonding with hydroxyl and amino groups at the rim. | Differential binding constants (KR vs. KS) for enantiomers, observable by techniques like NMR, UV-Vis, or fluorescence spectroscopy. |

| Calixarenes | Inclusion of the phenol ring in the cavity; Ionic and hydrogen bonding with functionalized upper or lower rims. | Stereoselective complexation leading to changes in spectroscopic properties or extraction efficiency. |

| Chiral Crown Ethers | Complexation of the protonated amino group within the crown ether ring. | Enantioselective binding based on the three-point interaction model, detectable by various analytical methods. |

Interactions with Chiral Surfaces and Materials

The principles of chiral recognition are extensively applied in chromatography for the separation of enantiomers. This is achieved using chiral stationary phases (CSPs) that interact diastereomerically with the components of a racemic mixture. The structure of this compound makes it suitable for separation by, and potentially incorporation into, various types of CSPs.

Phenethylamine derivatives are a well-established class of compounds used in the design of "brush-type" or Pirkle-type CSPs. In these materials, a chiral molecule is covalently bonded to a support, typically silica (B1680970) gel. The separation mechanism relies on a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve differential retention of enantiomers. Given its structural similarity to other phenethylamines used in CSPs, (R)-4-(1-Aminoethyl)phenol could serve as a chiral selector for the resolution of other racemic compounds.

Conversely, the enantiomers of 4-(1-Aminoethyl)phenol can be separated using commercially available chiral columns. The choice of column and mobile phase is critical for achieving good resolution. Protein-based CSPs, such as those using human serum albumin (HSA) or alpha-1-acid glycoprotein (B1211001) (AGP), are often effective for the separation of chiral amines due to the multiple stereoselective interactions they can engage in, including hydrophobic and electrostatic interactions. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are also widely used and can offer excellent enantioselectivity for a broad range of chiral compounds, including those with amine and alcohol functionalities.

Stereoselective Interactions with Biomacromolecules (excluding clinical context)

The differential interaction of enantiomers with biological macromolecules is the basis for the stereoselectivity observed in pharmacological and toxicological effects. In a non-clinical context, studying these interactions provides insights into the principles of molecular recognition. Biomacromolecules such as proteins and nucleic acids are inherently chiral and create a chiral environment where they can selectively bind to one enantiomer of a small molecule over the other.

Phenethylamine derivatives are known to interact with various proteins. The binding of these small molecules is often stereoselective, driven by the specific three-dimensional arrangement of amino acid residues in the protein's binding pocket. For a molecule like this compound, the key interactions would involve:

Hydrogen bonding: The phenolic hydroxyl and the primary amino groups can act as both hydrogen bond donors and acceptors.

Ionic interactions: The protonated amino group can form salt bridges with negatively charged amino acid residues like aspartate or glutamate.

Hydrophobic interactions: The phenyl ring can interact with nonpolar amino acid side chains such as leucine, isoleucine, and phenylalanine.

Stereochemical Stability and Epimerization Studies

The utility of an enantiomerically pure compound is contingent upon its stereochemical stability under various conditions. Racemization (the formation of an equimolar mixture of enantiomers from a pure enantiomer) or epimerization (a change in the configuration at one of multiple stereocenters) can compromise the desired properties of a chiral molecule.

Investigation of Conditions Leading to Racemization or Epimerization

For a molecule like this compound, the chiral center is a carbon atom bearing a hydrogen, an amino group, a methyl group, and a hydroxyphenyl group. Racemization would involve the transient removal of the proton at the chiral center to form a planar, achiral carbanion or a related intermediate, followed by non-stereoselective reprotonation.

The presence of the adjacent phenyl ring can stabilize the carbanion through resonance, which could potentially facilitate racemization under certain conditions. Factors that can influence the rate of racemization for chiral amines include:

Temperature: Higher temperatures provide the necessary activation energy for the process, generally leading to increased rates of racemization.

pH: Both strongly acidic and strongly basic conditions can catalyze racemization. In basic conditions, a strong base can directly deprotonate the chiral carbon. Under acidic conditions, while less common for this type of structure, specific mechanisms could be at play.

Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and the transition state, thereby affecting the rate of racemization.